10-[4-(methylsulfanyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Overview
Description
10-[4-(methylsulfanyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure, which includes a quinoline core fused with an indene moiety, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[4-(methylsulfanyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst like trityl chloride can yield the desired compound . The reaction is usually carried out in chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
10-[4-(methylsulfanyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Scientific Research Applications
10-[4-(methylsulfanyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound’s properties can be exploited in the development of new materials with specific chemical or physical characteristics.
Mechanism of Action
The mechanism by which 10-[4-(methylsulfanyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its quinoline core may interact with DNA or proteins, leading to changes in cellular processes. Further research is needed to elucidate the exact mechanisms and identify specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline and indene derivatives, such as:
Uniqueness
What sets 10-[4-(methylsulfanyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione apart is its unique combination of a quinoline core with an indene moiety and a methylsulfanyl group
Properties
IUPAC Name |
10-(4-methylsulfanylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO2S/c1-27-14-11-9-13(10-12-14)19-20-17(7-4-8-18(20)25)24-22-15-5-2-3-6-16(15)23(26)21(19)22/h2-3,5-6,9-12,19,24H,4,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSWWXCDTYGYQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)C5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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